molecular formula C12H10BrNO2 B2966091 Methyl 2-(2-bromoquinolin-4-yl)acetate CAS No. 1620955-59-0

Methyl 2-(2-bromoquinolin-4-yl)acetate

Cat. No. B2966091
CAS RN: 1620955-59-0
M. Wt: 280.121
InChI Key: GKQWOMGVADQJTI-UHFFFAOYSA-N
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Description

“Methyl 2-(2-bromoquinolin-4-yl)acetate” is a chemical compound with the CAS Number: 1620955-59-0 . It has a molecular weight of 280.12 . The compound is a light-yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-(2-bromoquinolin-4-yl)acetate . The InChI Code is 1S/C12H10BrNO2/c1-16-12(15)7-8-6-11(13)14-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3 . The InChI Key is GKQWOMGVADQJTI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-(2-bromoquinolin-4-yl)acetate” is a light-yellow liquid . It has a molecular weight of 280.12 . The compound should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Synthesis : A study demonstrated the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones via radical cyclization, highlighting the utility of bromo-substituted quinolinyl compounds in constructing complex heterocyclic structures (Majumdar & Mukhopadhyay, 2003).

  • Antibiotic Discovery : Research on Janibacter limosus led to the discovery of helquinoline, a tetrahydroquinoline antibiotic, showcasing the potential of bromoquinolinyl acetate derivatives in antibiotic development (Asolkar et al., 2004).

Biological Activities

  • Antimicrobial and Anticancer Potential : Various studies have synthesized and tested quinolinyl derivatives for their antimicrobial and anticancer activities, demonstrating significant potential in these areas. For instance, compounds synthesized from 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases showed notable analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

  • Photophysical Studies : The early photochemical behavior of (8-substituted-7-hydroxyquinolinyl)methyl acetates was unraveled, providing insights into the photophysical processes and photochemical reactions crucial for designing photo-responsive materials (Ma et al., 2017).

Applications in Synthesis

  • Advanced Organic Synthesis : The development of new synthesis pathways using bromoquinolinyl derivatives has been reported, such as the synthesis of isoquinoline derivatives for targeted cancer therapy. These compounds have shown promise in cytotoxicity profiling against various cancer cell lines (Hawas et al., 2009).

Targeted Drug Delivery

  • Nano-Carrier Systems : Research into the targeted delivery of anticancer agents using transferrin-conjugated liposomes has explored compounds derived from isoquinoline for enhanced therapeutic potential, highlighting the role of quinolinyl derivatives in developing more effective drug delivery systems (Yang et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(2-bromoquinolin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)7-8-6-11(13)14-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQWOMGVADQJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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